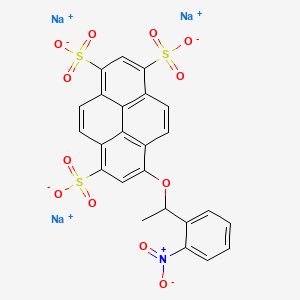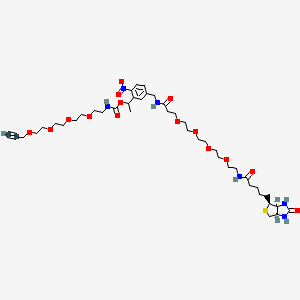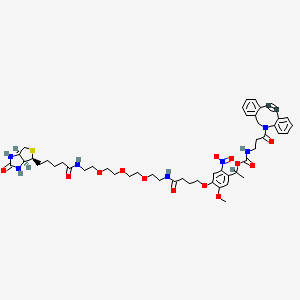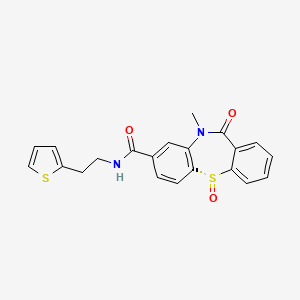
PKC-iota-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKC-iota-IN-19 is a protein kinase C-iota (PKC-ι) inhibitor which binds post-kinase domain residues.
Wissenschaftliche Forschungsanwendungen
Oncogenic Role and Therapeutic Target
PKC-iota-IN-19, often referred to as PKC iota, has been identified as a bonafide human oncogene, playing a crucial role in multiple aspects of the transformed phenotype of human cancer cells, including transformed growth, invasion, and survival. The molecule's significance in cancer biology is emphasized by its requirement for transformed growth in human cancer cells and its involvement in tumor-specific gene amplification in various human cancers. Interestingly, targeting oncogenic PKC iota signaling has led to the development of a novel, mechanism-based therapeutic drug that is currently entering clinical trials for the treatment of human lung cancer (Fields & Regala, 2007).
Role in Multicellular Organism Development
PKC iota is part of the atypical PKC (aPKC) family and has been recognized for its essential role in the development of multicellular organisms. This molecule, along with PKC zeta, defines the aPKC group due to their sequence divergence from other PKC family members. PKC iota's unique structural motifs in the N-terminal regulatory domain are implicated in various protein-protein interactions that are crucial for the regulation and subcellular targeting of aPKC. Importantly, the interaction of PKC iota with mammalian homologs of the Caenorhabditis elegans proteins, PAR-3 and PAR-6, positions it as a critical component of an evolutionarily conserved cell polarity machinery, marking a significant area of research in cellular biology (Suzuki, Akimoto, & Ohno, 2003).
Involvement in Cell Proliferation and Glycolysis
PKC iota's role extends to the regulation of cell proliferation and metabolic processes. It has been demonstrated to protect cells against apoptosis and potentially influence cell proliferation. Research focusing on gliomas and meningiomas found that PKC iota's presence is robust in the majority of these tumors, with its levels correlating with cell proliferation. This link is further strengthened by the observation that siRNA-mediated downregulation of PKC iota leads to decreased cell proliferation, highlighting its potential as a therapeutic target in cancer treatment (Patel et al., 2008). Additionally, PKC iota has been associated with glucose metabolism in non-small-cell lung cancer (NSCLC), where its expression positively correlates with the rate of glucose metabolism and is involved in tumor progression by regulating the c-Myc/GLUT1 signaling pathway (Liu et al., 2019).
Fragment-Based Drug Discovery
The oncogenic nature of PKC iota has made it an attractive target for drug discovery efforts. Fragment-based drug discovery has led to the identification and optimization of potent inhibitors against PKC iota. This approach has enabled the systematic development of inhibitors from weakly bound fragments to potent and selective inhibitors, showcasing the molecule's potential in targeted cancer therapy (Kwiatkowski et al., 2018).
Eigenschaften
Produktname |
PKC-iota-IN-19 |
|---|---|
Molekularformel |
C21H22N6O |
Molekulargewicht |
374.45 |
IUPAC-Name |
2-Amino-5-(3-(piperazin-1-yl)phenyl)-N-(pyridin-4-yl)nicotinamide |
InChI |
InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28) |
InChI-Schlüssel |
YDMJAALVMGFGRY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=NC=C1)C2=C(N)N=CC(C3=CC=CC(N4CCNCC4)=C3)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PKC-iota-IN 19; PKC iota-IN-19; PKC-iota-IN-19 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)
